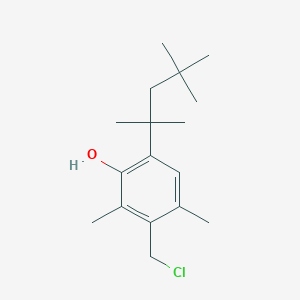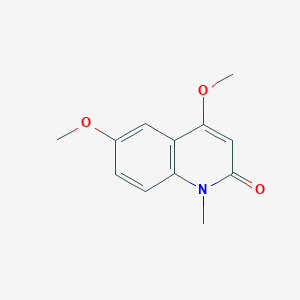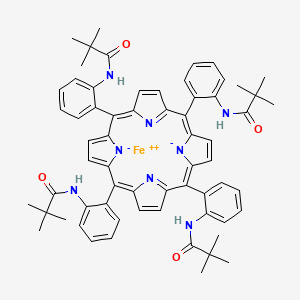
Fe(II)Tpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) tetraphenylporphyrin, also known as Fe(II)Tpp, is a coordination complex with the formula Fe(TPP)Cl, where TPP stands for tetraphenylporphyrin. This compound forms blue microcrystals that dissolve in chlorinated solvents to give brown solutions. It is a five-coordinate complex with idealized C4v point group symmetry .
Métodos De Preparación
Iron(II) tetraphenylporphyrin is typically prepared by the reaction of tetraphenylporphyrin (H2TPP) and ferrous chloride in the presence of air. The reaction can be represented as follows: [ \text{H}_2\text{TPP} + \text{FeCl}_2 + \frac{1}{4} \text{O}_2 \rightarrow \text{Fe(TPP)Cl} + \text{HCl} + \frac{1}{2} \text{H}_2\text{O} ] The chloride can be replaced with other halides and pseudohalides. Additionally, the base gives the “mu-oxo dimer”: [ 2 \text{Fe(TPP)Cl} + 2 \text{NaOH} \rightarrow [\text{Fe(TPP)}]_2 \text{O} + 2 \text{NaCl} + \text{H}_2\text{O} ] This compound is also synthesized in neutral or weakly acidic solutions containing acetate buffer, which helps in trapping trace amounts of iron(III) ions .
Análisis De Reacciones Químicas
Iron(II) tetraphenylporphyrin undergoes various types of chemical reactions, including:
Oxidation: The complex can be easily oxidized to form iron(III) derivatives.
Reduction: It can be reduced to give ferrous derivatives, such as when reacted with pyridine or imidazole[ \text{Fe(TPP)Cl} + e^- + 2 \text{L} \rightarrow \text{Fe(TPP)L}_2 + \text{Cl}^- ]
Substitution: The chloride ligand can be replaced with other halides or pseudohalides.
Aplicaciones Científicas De Investigación
Iron(II) tetraphenylporphyrin has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which iron(II) tetraphenylporphyrin exerts its effects involves the formation of metal-alkyl intermediates during catalytic cycles. These intermediates are crucial for the stability and reactivity of the compound. For example, in the reduction of carbon dioxide, the catalytically active species is a formal iron(0) porphyrin complex, which undergoes ligand-centered reduction .
Comparación Con Compuestos Similares
Iron(II) tetraphenylporphyrin can be compared with other similar compounds, such as:
Iron(III) tetraphenylporphyrin: This compound has a different oxidation state and exhibits distinct reactivity and catalytic properties.
Iron(II) nitrosyl porphyrin: This compound has a nitrosyl ligand instead of chloride and shows different electronic and structural characteristics.
Tetramesitylporphyrin and tetratolylporphyrin: These compounds have different substituents on the porphyrin ring, leading to variations in their chemical behavior.
Iron(II) tetraphenylporphyrin stands out due to its versatility in catalysis and its ability to mimic the functions of natural heme proteins.
Propiedades
Número CAS |
52629-13-7 |
|---|---|
Fórmula molecular |
C64H64FeN8O4 |
Peso molecular |
1065.1 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-[2-[10,15,20-tris[2-(2,2-dimethylpropanoylamino)phenyl]porphyrin-22,24-diid-5-yl]phenyl]propanamide;iron(2+) |
InChI |
InChI=1S/C64H66N8O4.Fe/c1-61(2,3)57(73)69-41-25-17-13-21-37(41)53-45-29-31-47(65-45)54(38-22-14-18-26-42(38)70-58(74)62(4,5)6)49-33-35-51(67-49)56(40-24-16-20-28-44(40)72-60(76)64(10,11)12)52-36-34-50(68-52)55(48-32-30-46(53)66-48)39-23-15-19-27-43(39)71-59(75)63(7,8)9;/h13-36H,1-12H3,(H6,65,66,67,68,69,70,71,72,73,74,75,76);/q;+2/p-2 |
Clave InChI |
XXLDFDYKIOQXLD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7NC(=O)C(C)(C)C)C8=CC=CC=C8NC(=O)C(C)(C)C)C=C4)C9=CC=CC=C9NC(=O)C(C)(C)C)[N-]3.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


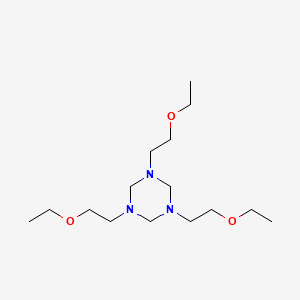
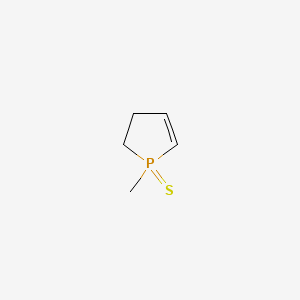
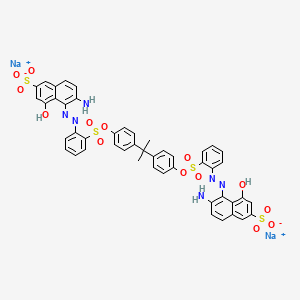
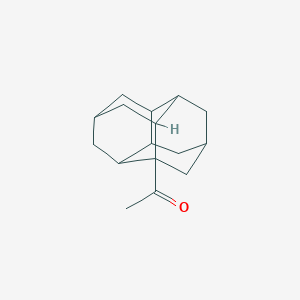
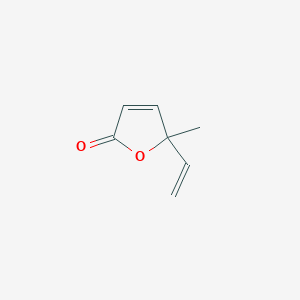
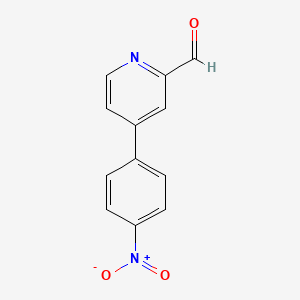
![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
![2-(4-Chloro-3-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14637403.png)
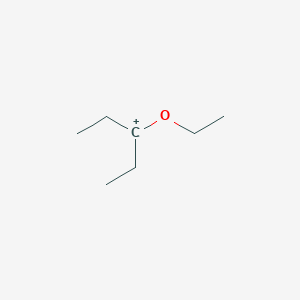
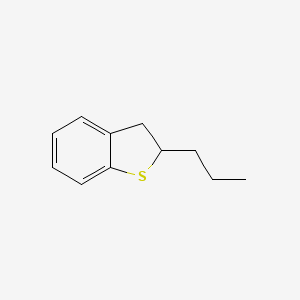
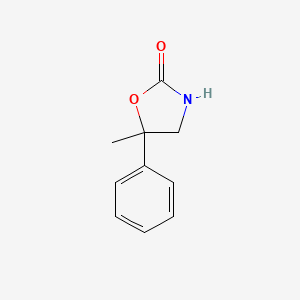
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
